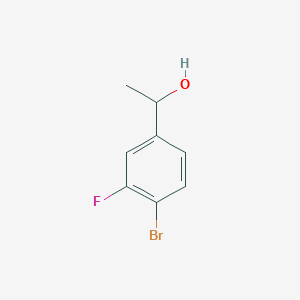
4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine
Descripción general
Descripción
The compound “4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-(1-Fluoroethyl)” part suggests the presence of a fluoroethyl group attached to the fourth carbon of the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The fluoroethyl group would be attached to one of the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluoroethyl group and the triazine ring. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluoroethyl group could influence its polarity, boiling point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyimides
- Polyimides Synthesis : 1,3,5-triazine-based diamines are utilized in the synthesis of polyimides containing benzene or fluorobenzene as pendent groups. The synthesis involves ring-opening polymerization and thermal imidization. These polyimides exhibit excellent solubility in polar aprotic solvents and show promising thermal stability and electrochemical behavior, indicating their potential in polymer semiconductors (Li et al., 2017).
Antimicrobial and Herbicidal Applications
- Antimicrobial Agents : Derivatives of 1,3,5-triazine, particularly those with a 6-thiazolyl group, have demonstrated substantial antimicrobial properties against various bacterial and fungal strains. These findings suggest their potential as promising antimicrobial agents (Patil et al., 2020).
- Herbicidal Activity : Certain 1,3,5-triazine derivatives, especially those with fluoroalkyl substitution, have shown significant pre- and post-emergence herbicidal activities. Their unique structure differentiates them from conventional triazine herbicides and indicates their potential in controlling herbicide-resistant weeds (Koizumi et al., 1999).
Material Science and Engineering
- Thermal Stability and Solubility of Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized and characterized. These polymers exhibit remarkable thermal stability, excellent solubility in certain solvents, and can form transparent films with good mechanical properties. Their high glass transition temperatures and stability make them comparable to high-performance polymers like Kevlar (Yu et al., 2012).
- Energetic Materials : Certain derivatives of 1,3,5-triazine, such as those substituted with trinitroethylamine and trinitroethylnitramine groups, have been evaluated for their thermochemical and energy characteristics. These materials demonstrate high energy content and are considered for applications in designing low-aluminum compositions with specific impulses (Lempert et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing their function and leading to a range of biological activities .
Mode of Action
The presence of the fluoroethyl group, an organofluorine functional group, could potentially influence the interaction of these compounds with their targets
Biochemical Pathways
Compounds with similar structures have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the fluoroethyl group could potentially influence the pharmacokinetic properties of these compounds, including their bioavailability
Result of Action
Based on the wide range of biological activities exhibited by compounds with similar structures, it can be inferred that these compounds may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN5/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPFAWCTFJSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009392 | |
| Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637285-20-1 | |
| Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
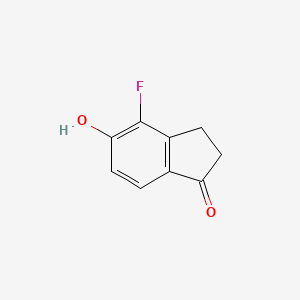
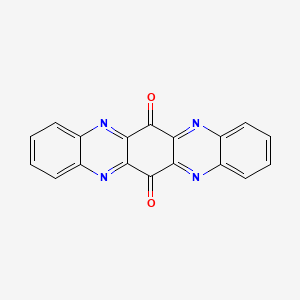

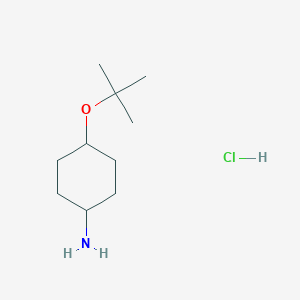
![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
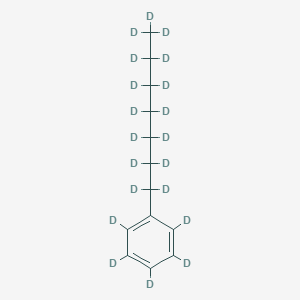

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
